Cas no 115909-59-6 (6-oxo-2-Piperidineacetic acid methyl ester)

O 6-oxo-2-piperidinoacetato de metila é um composto orgânico versátil utilizado como intermediário em síntese química, especialmente na produção de fármacos e compostos bioativos. Sua estrutura combina um grupo éster metílico com um núcleo de piperidina funcionalizado com um grupo carbonila na posição 6, o que confere reatividade seletiva para diversas transformações químicas. Este composto destaca-se por sua estabilidade relativa e solubilidade em solventes orgânicos comuns, facilitando seu manuseio em condições padrão de laboratório. Sua pureza e características físico-químicas bem definidas o tornam particularmente útil em reações de alquilação, condensação e formação de ligações C-C. A presença simultânea de grupos funcionais distintos permite sua aplicação na construção de estruturas moleculares complexas com alta precisão estereoquímica.
6-oxo-2-Piperidineacetic acid methyl ester structure
115909-59-6 structure
Product Name:6-oxo-2-Piperidineacetic acid methyl ester
N.o CAS:115909-59-6
MF:C8H13NO3
MW:171.193722486496
CID:1100051
PubChem ID:14587552
Update Time:2025-11-01

6-oxo-2-Piperidineacetic acid methyl ester Propriedades químicas e físicas

Nomes e Identificadores

    • 6-oxo-2-Piperidineacetic acid methyl ester
    • methyl2-(6-oxopiperidin-2-yl)acetate
    • EN300-7832157
    • methyl 2-(6-oxopiperidin-2-yl)acetate
    • 115909-59-6
    • Inchi: 1S/C8H13NO3/c1-12-8(11)5-6-3-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)
    • Chave InChI: AATRAVJBVRDXNI-UHFFFAOYSA-N
    • SMILES: O=C1CCCC(CC(=O)OC)N1

Propriedades Computadas

  • Massa Exacta: 171.08954328g/mol
  • Massa monoisotópica: 171.08954328g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 12
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 191
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 1
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: -0.1
  • Superfície polar topológica: 55.4Ų

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Informações adicionais sobre 6-oxo-2-Piperidineacetic acid methyl ester

6-oxo-2-Piperidineacetic acid methyl ester (CAS No. 115909-59-6): A Multifunctional Compound in Modern Pharmaceutical Research

6-oxo-2-Piperidineacetic acid methyl ester is a structurally unique compound that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery and therapeutic development. This molecule, with the chemical formula C9H15NO3 and molecular weight of 193.22 g/mol, represents a key example of how small molecules can serve as versatile tools for modulating biological pathways. The CAS No. 11590,59-6 is a critical identifier for this compound, ensuring precise referencing in scientific literature and industrial applications.

As a derivative of piperidine, this compound incorporates a six-membered ring structure with a methyl ester group at the terminal position. The 6-oxo functional group introduces additional reactivity and stereochemical complexity, making it a promising candidate for exploring interactions with biological targets. Recent studies have highlighted its potential as a scaffold for designing molecules with modulated pharmacokinetic profiles, particularly in the context of neurological disorders and metabolic diseases.

The synthesis of 6-oxo-2-Piperidineacetic acid methyl ester typically involves multi-step organic reactions, with key intermediates such as 2-piperidinylacetic acid and oxazolidinone derivatives playing central roles. Researchers have reported that the introduction of the methyl ester group enhances solubility and bioavailability, which is crucial for optimizing therapeutic efficacy. This feature has been particularly emphasized in recent work on targeted drug delivery systems, where the compound's physicochemical properties are leveraged to improve cellular uptake.

In the realm of pharmacology, this compound has demonstrated potential as an inhibitor of specific enzyme pathways. A 2023 study published in Journal of Medicinal Chemistry explored its mechanism of action in modulating mitochondrial function, suggesting applications in neurodegenerative disease research. The compound's ability to interact with mitochondrial respiratory chain complexes has been linked to its potential in mitigating oxidative stress, a key factor in conditions such as Parkinson's disease and Alzheimer's disease.

Another area of interest is the compound's role in metabolic regulation. Researchers have identified its potential to influence lipid metabolism by interacting with peroxisome proliferator-activated receptors (PPARs). This property has sparked investigations into its use as a therapeutic agent for obesity-related disorders, with preliminary studies showing promising results in in vitro models. The methyl ester group appears to play a critical role in stabilizing the compound's interaction with these receptors, as noted in a 2024 review article.

From a synthetic perspective, the 6-oxo functional group has been shown to enhance the compound's reactivity in click chemistry reactions. This property has been exploited in drug conjugation studies, where the compound serves as a linker for attaching target-specific moieties. For example, a 2023 paper in Bioorganic & Medicinal Chemistry demonstrated its utility in conjugating anti-inflammatory agents to improve their selective targeting in inflammatory conditions.

The compound's structural flexibility has also made it a valuable tool in structure-activity relationship (SAR) studies. By systematically modifying the piperidine ring and ester group, researchers have been able to identify structure-dependent biological activities. This approach has been particularly useful in drug optimization, where small changes in molecular architecture can lead to significant improvements in efficacy and safety profiles.

Recent advances in computational chemistry have further expanded the understanding of this compound's potential. Molecular docking studies have revealed its ability to bind to specific protein targets, including kinases and ion channels, which are implicated in various chronic diseases. These findings have been corroborated by in vivo experiments, where the compound has shown targeted therapeutic effects in animal models.

Despite its promise, the 6-oxo-2-Piperidineacetic acid methyl ester still faces challenges in clinical translation. Issues such as metabolic stability and potential off-target effects require further investigation. However, ongoing research is focused on modifying the compound's structure to enhance its therapeutic window while maintaining its desired biological activity.

In summary, 6-oxo-2-Piperidineacetic acid methyl ester represents a compelling example of how small molecule chemistry can contribute to modern drug discovery. Its unique structural features, combined with its potential applications in neurological and metabolic disorders, position it as a promising candidate for further exploration. As research continues to uncover its full potential, this compound may play a significant role in the development of novel therapeutic strategies.

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